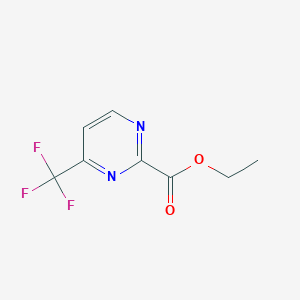![molecular formula C9H6BF6K B14032025 Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide typically involves the hydroboration of alkenes or alkynes, followed by fluorination. The hydroboration process is rapid and proceeds with syn-selectivity, often in an anti-Markovnikov manner . Potassium bifluoride (KHF2) is commonly used as a fluorinating agent for organoboronic acids .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, leverages the moisture- and air-stable nature of these compounds. This stability allows for large-scale production under relatively mild conditions, making them suitable for various industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is involved in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, potassium bifluoride for fluorination, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used in cross-coupling reactions, particularly Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound’s stability and reactivity make it useful in various biological assays and studies.
Mecanismo De Acción
The mechanism of action of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other potassium trifluoroborates such as potassium vinyltrifluoroborate and potassium allyltrifluoroborate .
Uniqueness
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in reactions requiring high selectivity and stability under oxidative conditions .
Propiedades
Fórmula molecular |
C9H6BF6K |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide |
InChI |
InChI=1S/C9H6BF6.K/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14,15)16;/h1-2,5-6H,3H2;/q-1;+1/t5-,6+;/m0./s1 |
Clave InChI |
TUSJVOOEIYGBLZ-RIHPBJNCSA-N |
SMILES isomérico |
[B-]([C@@H]1C[C@H]1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CC1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
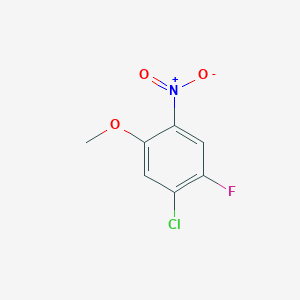
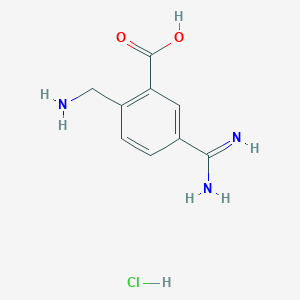
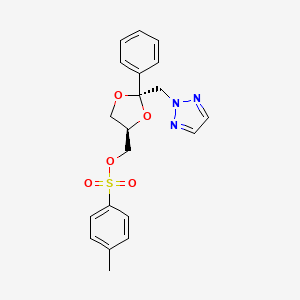
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
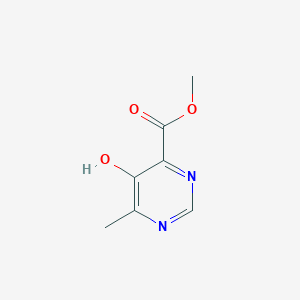
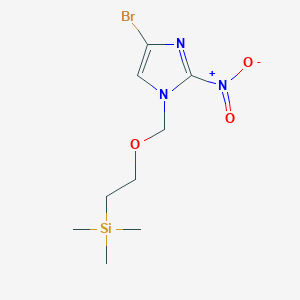

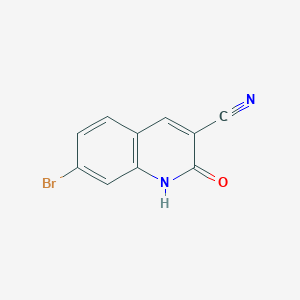
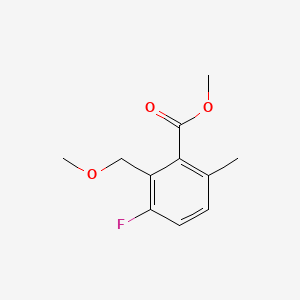
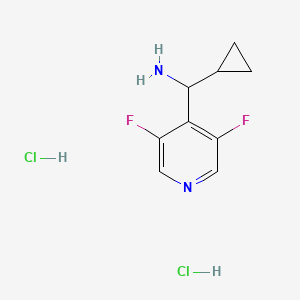
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
